molecular formula C47H63N11O6 B12418585 PROTAC IRAK3 degrade-1

PROTAC IRAK3 degrade-1

Cat. No.: B12418585
M. Wt: 878.1 g/mol
InChI Key: ZUODKONSNNHSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC IRAK3 degrade-1 is a novel, heterobifunctional small molecule designed to exploit the cell's innate ubiquitin-proteasome system to achieve targeted degradation of the Interleukin-1 Receptor-Associated Kinase 3 (IRAK3) protein . This chimera functions by simultaneously binding to IRAK3 and an E3 ubiquitin ligase, forming a productive ternary complex that facilitates the transfer of ubiquitin chains to lysine residues on the IRAK3 surface . The poly-ubiquitinated IRAK3 is then recognized and processively degraded by the 26S proteasome, leading to a rapid and sustained reduction of intracellular IRAK3 levels . As a key negative regulator of Toll-like receptor (TLR) signaling, IRAK3 (also known as IRAK-M) plays a critical role in modulating innate immune responses and is implicated in inflammatory pathways and oncogenesis . Traditional occupancy-based inhibitors merely block IRAK3's kinase activity, but this compound offers a superior catalytic and event-driven mechanism by physically eliminating the entire protein scaffold . This approach not only inhibits the kinase function but also disrupts the protein's scaffolding roles, potentially leading to more profound and durable suppression of signaling pathways and overcoming resistance mechanisms often encountered with conventional inhibitors . This makes it an invaluable chemical tool for probing the complex biology of IRAK3, investigating its role in immune tolerance, inflammation, and oncology, and validating it as a therapeutic target for a range of diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C47H63N11O6

Molecular Weight

878.1 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62)

InChI Key

ZUODKONSNNHSAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O

Origin of Product

United States

Discovery and Rational Design of Protac Irak3 Degrade 1

Serendipitous Identification from IRAK4 Inhibitor Research

The discovery of the first selective degraders of Interleukin-1 Receptor-Associated Kinase 3 (IRAK3) emerged not from a direct targeting campaign, but as a serendipitous outcome of research focused on a related kinase, IRAK4. researchgate.netnih.govacs.org During efforts to identify novel IRAK4 inhibitors, researchers generated a variety of chemical compounds. nottingham.ac.uk Analysis of this compound library revealed an opportune byproduct: ligands that demonstrated high selectivity for IRAK3. researchgate.netpatsnap.com This unexpected discovery provided readily available, selective IRAK3-binding molecules, which possessed the necessary chemical properties for conversion into proteolysis-targeting chimera (PROTAC) degraders. researchgate.netacs.org This work culminated in the development of a potent and selective degrader, referred to in scientific literature as PROTAC 23, which serves as the basis for PROTAC IRAK3 degrader-1. nih.govacs.orgnottingham.ac.uk

Molecular Architecture and Bifunctional Design

PROTAC IRAK3 degrader-1 is a heterobifunctional molecule, a characteristic feature of all PROTACs. nih.govbroadpharm.com Its architecture is designed to simultaneously bind two distinct proteins, bringing them into close proximity to trigger a specific cellular process. explorationpub.com The molecule consists of three essential components: a ligand that binds to the target protein (IRAK3), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two functional ends. broadpharm.comnih.gov This tripartite structure enables the PROTAC to act as a bridge, facilitating the formation of a ternary complex between the target protein and the E3 ligase, which ultimately leads to the degradation of the target protein through the ubiquitin-proteasome system. nih.govnih.gov

Table 1: Molecular Components of PROTAC IRAK3 Degrader-1

ComponentSpecific MoietyFunction
Target Protein Ligand Selective IRAK3 Pseudokinase LigandBinds to the IRAK3 protein, ensuring the specificity of the degrader. researchgate.netdigitellinc.com
E3 Ligase Ligand Cereblon (CRBN) LigandRecruits the CRBN E3 ubiquitin ligase, a key component of the cell's protein disposal machinery. nih.govastrazeneca.comguidetopharmacology.org
Linker Chemical Linker (e.g., PEG-based)Covalently connects the IRAK3 and CRBN ligands, optimizing the orientation and stability of the ternary complex. nih.govprecisepeg.com

The moiety responsible for targeting IRAK3 is a selective ligand identified from the aforementioned IRAK4 inhibitor research. researchgate.net IRAK3 is a pseudokinase, meaning it is catalytically inactive, which has made it a challenging target for traditional small-molecule inhibitors that typically target active kinase sites. researchgate.net The development of a PROTAC degrader circumvents this challenge by not requiring the inhibition of enzymatic activity, but rather by targeting the protein for destruction. digitellinc.com The specific ligand used in PROTAC IRAK3 degrader-1 binds effectively to the IRAK3 pseudokinase, initiating the formation of the degradation complex. nih.govpatsnap.com

To induce degradation, PROTAC IRAK3 degrader-1 recruits an E3 ubiquitin ligase. Specifically, it incorporates a ligand for Cereblon (CRBN), a well-characterized E3 ligase substrate receptor. nih.govnih.govastrazeneca.comguidetopharmacology.org By binding to CRBN, the PROTAC brings the entire E3 ligase complex into close proximity with the IRAK3 protein. guidetopharmacology.org This induced proximity allows the E3 ligase to tag the IRAK3 protein with ubiquitin, marking it for destruction by the proteasome. researchgate.net The activity of the degrader is dependent on this binding, as demonstrated by experiments showing that its effects are negated in the absence of CRBN binding. nih.govacs.orgpatsnap.com

The length and composition of the linker have a profound effect on the degradation efficiency of a PROTAC. explorationpub.com An optimal linker length is crucial for allowing the target protein and the E3 ligase to interact effectively, leading to efficient ubiquitination. nih.gov Studies on various PROTACs have shown that both excessively short and excessively long linkers can be detrimental to activity. explorationpub.com The linker's composition, including its flexibility and polarity, also influences properties such as cell permeability, solubility, and the stability of the ternary complex. nih.govprecisepeg.com The optimal linker must be determined empirically for each specific target and E3 ligase pair. broadpharm.com For instance, research on other PROTACs has demonstrated that even a small change in linker length, such as the addition of just a few atoms, can significantly alter degradation potency and even target selectivity. explorationpub.com

Table 2: In Vitro Degradation Efficiency of PROTAC IRAK3 Degrader-1 (Compound 23)

Cell LineDC₅₀ (Half-maximal Degradation Concentration)Dₘₐₓ (Maximum Degradation)Treatment Time
THP-1 (human monocytic cells)2 nM>98%16 hours researchgate.netacs.org
Primary MacrophagesNot specified>98%16 hours researchgate.net

Mechanism of Action of Protac Irak3 Degrade 1

Formation of the PROTAC-IRAK3-E3 Ligase Ternary Complex

The critical initiating step in the mechanism of PROTAC IRAK3 degrade-1 is the formation of a ternary complex, a transient molecular assembly comprising the PROTAC molecule, the IRAK3 target protein, and the CRBN E3 ligase. patsnap.comresearchgate.net This process is driven by the dual-binding nature of the PROTAC. The ligand specific to IRAK3 on the PROTAC molecule engages with its target, while the CRBN-binding moiety simultaneously recruits the E3 ligase. The flexible linker connecting these two ends of the PROTAC allows for the necessary spatial arrangement to bring IRAK3 and CRBN into close proximity. nih.gov The stability and efficiency of this ternary complex are crucial determinants of the subsequent degradation efficacy. nih.gov

Conformational Changes Inducing Proximal Ubiquitination of IRAK3

The formation of the ternary complex is not merely a static event; it induces significant conformational changes in the involved proteins, particularly IRAK3. nih.gov While the precise atomic-level structural shifts in IRAK3 upon binding to this specific PROTAC and CRBN are a subject of ongoing research, the induced proximity itself is the key driver for the subsequent ubiquitination. This proximity effectively increases the local concentration of the E3 ligase around the target protein, positioning the catalytic site of the E2 ubiquitin-conjugating enzyme (associated with the E3 ligase) near accessible lysine (B10760008) residues on the surface of IRAK3. It is this strategically engineered closeness that facilitates the efficient transfer of ubiquitin molecules to IRAK3. patsnap.com

Engagement with the Ubiquitin-Proteasome System (UPS)

Once IRAK3 is tagged with a chain of ubiquitin molecules, a process known as polyubiquitination, it is marked for destruction by the ubiquitin-proteasome system (UPS). researchgate.net The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The 19S regulatory particle of the proteasome contains specific ubiquitin receptors that recognize and bind to the polyubiquitin chains on IRAK3. This binding event initiates the engagement of the targeted protein with the proteasomal complex, committing it to degradation. nih.gov

Process of Proteasome-Mediated Degradation of IRAK3

Following the recognition and binding of the polyubiquitinated IRAK3 to the 19S regulatory particle, the degradation process begins. The proteasome unfolds the IRAK3 protein, a process that requires energy in the form of ATP. As the unfolded protein is threaded into the central catalytic chamber of the 20S core particle, the ubiquitin molecules are cleaved off by deubiquitinating enzymes (DUBs) associated with the proteasome, allowing them to be recycled for future use. Inside the 20S core particle, a suite of proteases with different specificities work to cleave the unfolded IRAK3 into small peptides, typically 7-9 amino acids in length. These peptides are then released from the proteasome and can be further broken down into individual amino acids by cellular peptidases, which can then be reused for the synthesis of new proteins. This final, irreversible step completes the targeted degradation of IRAK3, effectively removing it from the cellular environment. researchgate.net

ParameterValueCell LineReference
DC50 2 nMTHP-1 researchgate.netastrazeneca.com
Dmax 98%THP-1 researchgate.netastrazeneca.com
IC50 5 nMNot specified medchemexpress.com

Preclinical Pharmacological Characterization and Efficacy Studies

In Vitro Degradation Profile

The in vitro degradation capabilities of PROTAC IRAK3 degrader-1 have been characterized through various quantitative and kinetic assessments in relevant cellular contexts.

Quantification of Concentration-Dependent Degradation (DC50, Dmax)

PROTAC IRAK3 degrader-1 has demonstrated potent concentration-dependent degradation of IRAK3. In human monocytic leukemia THP-1 cells and primary macrophages, it achieved a half-maximal degradation concentration (DC50) of 2 nM. researchgate.nettocris.com The maximum level of degradation (Dmax) observed in these cell types was profound, with over 98% of the IRAK3 protein being degraded. researchgate.nettocris.com This high level of degradation underscores the efficiency of this PROTAC in eliminating the target protein.

ParameterCell LineValue
DC50THP-1 Cells2 nM
DC50Primary Macrophages2 nM
DmaxTHP-1 Cells>98%
DmaxPrimary Macrophages>98%

Assessment of Degradation Kinetics and Duration of Effect

Time-course studies have shed light on the kinetics of IRAK3 degradation induced by PROTAC IRAK3 degrader-1. A discernible reduction in IRAK3 levels can be detected within 4 hours of treatment. smolecule.com The maximum degradation of the protein is typically achieved between 16 to 24 hours, a timeframe consistent with the cellular processes of protein ubiquitination and proteasomal degradation. nih.govsmolecule.com Furthermore, the degradation effect is sustained for at least 48 hours when the compound remains present, indicating the stability and persistent activity of the PROTAC. smolecule.com

Evaluation in Relevant Cellular Models (e.g., THP-1 Cells, Primary Macrophages)

The efficacy of PROTAC IRAK3 degrader-1 has been confirmed in cellular models that are highly relevant to the immunological functions of IRAK3. Specifically, studies in the human monocytic THP-1 cell line and in primary macrophages have shown effective degradation of IRAK3. researchgate.net These cell types are crucial in the innate immune response, where IRAK3 is known to play a regulatory role. The successful degradation of IRAK3 in these cells provides a strong rationale for its potential to modulate inflammatory signaling pathways.

Target Selectivity Profiling

A critical aspect of the preclinical characterization of any targeted therapy is its selectivity. PROTAC IRAK3 degrader-1 has been profiled to determine its specificity for IRAK3 over other proteins, particularly closely related kinases.

Differentiation from Related Kinase Family Members

The Interleukin-1 Receptor-Associated Kinase (IRAK) family includes other members such as IRAK1 and IRAK4. PROTAC IRAK3 degrader-1 has demonstrated selectivity for IRAK3 over these related kinases. This selectivity is crucial to avoid unintended modulation of other signaling pathways that are dependent on IRAK1 and IRAK4.

Off-Target Protein Degradation Assessment

Broader selectivity profiling has been conducted to assess the potential for off-target protein degradation. While highly selective, PROTAC IRAK3 degrader-1 has been shown to inhibit other kinases to some extent, including Cyclin-Dependent Kinase 11 (CDK11), Cyclin-Dependent Kinase 8 (CDK8), Tropomyosin Receptor Kinase C (TRKC), and GSG2, with IC50 values of 16 nM, 36 nM, 100 nM, and 110 nM, respectively. tocris.com

Off-Target KinaseIC50 (nM)
CDK1116
CDK836
TRKC100
GSG2110

Comparison with Traditional Kinase Inhibitors

The development of PROTAC IRAK3 degrade-1 represents a significant departure from traditional therapeutic strategies targeting kinases, primarily due to the unique nature of its target, Interleukin-1 receptor-associated kinase 3 (IRAK3), and the mechanism of action inherent to Proteolysis-Targeting Chimeras (PROTACs).

Traditional kinase inhibitors typically function by competing with ATP or other substrates to block the catalytic activity of a kinase. frontiersin.org However, this approach is ineffective for pseudokinases like IRAK3, which lack catalytic function. researchgate.netnih.govnih.govacs.org IRAK3's role in signaling pathways is mediated through its scaffolding function, making it a challenging target for conventional inhibitors. acs.org PROTAC technology circumvents this limitation by not merely inhibiting the protein's function but by inducing its complete degradation. frontiersin.org

A key advantage of the PROTAC approach is its event-driven, catalytic mechanism, contrasting with the occupancy-driven pharmacology of traditional inhibitors. researchgate.net An inhibitor must continuously occupy the target's active site to exert its effect, often requiring high and sustained concentrations. Conversely, a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable pharmacological effect at lower concentrations. researchgate.net By removing the entire protein scaffold, PROTACs can disrupt all functions of the target protein, including its non-catalytic scaffolding roles, which is crucial for a pseudokinase like IRAK3. frontiersin.orgnih.gov

Furthermore, targeting kinases with small molecule inhibitors can be challenging due to the high degree of homology across the kinome, often leading to off-target effects. The development of this compound originated from efforts to identify inhibitors for the closely related IRAK4, where byproducts were found to be selective ligands for IRAK3. researchgate.netpatsnap.comacs.org This highlights the difficulty of achieving inhibitor selectivity. PROTACs can offer enhanced selectivity by leveraging both the ligand-binding event and the formation of a productive ternary complex with the E3 ligase, adding another layer of specificity.

The preclinical data for this compound (also known as compound 23) demonstrates its potency in a cellular context. researchgate.netresearchgate.netpatsnap.com The ability to achieve significant degradation at nanomolar concentrations underscores the efficiency of this approach compared to inhibitors that may require much higher concentrations for a similar biological outcome.

Biological Consequences and Functional Modulation Through Irak3 Degradation

Impact on Innate Immune Receptor Signaling (e.g., IL-1/TLR Pathways)

IRAK3 is a well-established negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. oncologydiscovery.comnih.gov It functions as a pseudokinase, inhibiting the dissociation of IRAK1 and IRAK2 from the Myddosome complex, which in turn prevents their interaction with TRAF6 and subsequent activation of downstream pro-inflammatory signaling cascades like NF-κB. plos.orgnih.gov

The degradation of IRAK3 via "PROTAC IRAK3 degrade-1" is designed to remove this inhibitory brake on the innate immune system. astrazeneca.com By eliminating IRAK3, the signaling pathway is potentiated, leading to a more robust response upon stimulation of TLRs and IL-1Rs. plos.orgnih.gov Genetic knockout studies of IRAK3 have demonstrated an enhanced sensitivity to TLR agonists, a biological effect that "this compound" aims to replicate pharmacologically. nih.gov

Alteration of Cytokine and Chemokine Production

A primary consequence of enhanced IL-1/TLR signaling is the increased production of cytokines and chemokines. The degradation of IRAK3 has been shown to shift the cytokine profile towards a more pro-inflammatory state. nih.gov This modulation is a direct result of the disinhibition of transcription factors, such as NF-κB, that control the expression of a wide array of inflammatory mediators. oncologydiscovery.comnih.gov

A key outcome of IRAK3 degradation is the significant enhancement of pro-inflammatory cytokine secretion, most notably Interleukin-12 (IL-12). researchgate.netnih.gov IL-12 is a critical cytokine for promoting T-helper 1 (Th1) cell differentiation and cellular immunity. researchgate.net Studies utilizing CRISPR/Cas9-mediated knockout of IRAK3 in monocyte-derived dendritic cells have demonstrated a marked increase in IL-12 production following lipopolysaccharide (LPS) stimulation. nih.gov "this compound" has been shown to reproduce this effect, leading to increased IL-12p40 secretion. nih.gov

Table 1: Impact of IRAK3 Degradation on IL-12 Production
Experimental SystemMethod of IRAK3 AblationKey FindingReference
Monocyte-derived dendritic cellsCRISPR/Cas9 knockoutIncrease in IL-12 production upon LPS stimulation nih.gov
-Degradomer D-1Reproduces the increase in IL-12p40 observed with CRISPR/Cas9 knockout nih.gov

Modulation of Myeloid Cell Function and Phenotype

IRAK3 is predominantly expressed in myeloid cells, such as monocytes and macrophages, and plays a crucial role in maintaining their tolerant or anti-inflammatory state. nih.govnih.gov The degradation of IRAK3 by "this compound" can therefore significantly alter the function and phenotype of these cells. By removing the inhibitory influence of IRAK3, myeloid cells are shifted towards a more pro-inflammatory and activated state. nih.gov This phenotypic switch is characterized by increased production of pro-inflammatory cytokines and enhanced responsiveness to immune stimuli. nih.gov Bone marrow-derived macrophages from IRAK3 knockout mice have been shown to exhibit a pro-inflammatory phenotype. nih.gov

Investigation of IRAK3 as an Immune Checkpoint Regulator in Preclinical Contexts

Recent research has identified IRAK3 as a myeloid-specific immune checkpoint regulator. nih.gov In the tumor microenvironment, high expression of IRAK3 is associated with an anti-inflammatory phenotype and has been linked to poorer clinical responses to immune checkpoint blockade (ICB) therapy. nih.gov The degradation of IRAK3 is therefore being investigated as a strategy to overcome this immune suppression.

Preclinical studies using genetic knockout models have shown that IRAK3 deficiency can delay tumor growth and enhance the efficacy of ICB therapy. nih.gov These findings suggest that targeting IRAK3 with a degrader like "this compound" could represent a novel immunotherapeutic approach to convert "cold" or non-inflamed tumors into an inflamed phenotype that is more responsive to other cancer immunotherapies. oncologydiscovery.comnih.gov

Table 2: Preclinical Evidence for IRAK3 as an Immune Checkpoint
ModelKey FindingsTherapeutic ImplicationReference
Murine cancer models (IRAK3 knockout)Delayed tumor growth, enhanced activation of myeloid and T cellsTargeting IRAK3 may enhance anti-tumor immunity nih.gov
IRAK3 knockout mice with ICB therapySuperior tumor growth inhibitionIRAK3 degradation may synergize with existing immunotherapies nih.gov

Establishment of this compound as a Research Tool for IRAK3 Biology

The development of potent and selective IRAK3 degraders, such as "this compound," provides a valuable chemical tool to investigate the biology of IRAK3. patsnap.com As a pseudokinase, IRAK3 is not amenable to traditional small molecule kinase inhibitors, making targeted degradation an attractive approach for studying its function. nih.gov These PROTAC molecules allow for the acute and reversible depletion of IRAK3, enabling researchers to probe its role in various cellular processes and disease models with high temporal control. nih.gov The characterization of "this compound" has demonstrated its ability to induce potent, selective, and proteasome-dependent degradation of IRAK3 in cellular models, establishing it as an excellent tool for dissecting the intricacies of IRAK3 signaling. patsnap.com

Methodological Advancements and Research Approaches Applied to Protac Irak3 Degrade 1 Research

Cell-Based Assays for Degradation Assessment

The primary evaluation of "PROTAC IRAK3 degrade-1" efficacy has been conducted using various cell-based assays. Human monocytic leukemia THP-1 cells have been a principal model system for these studies. researchgate.net In these cells, the degrader has demonstrated potent and selective degradation of IRAK3. tocris.com

Key parameters determined from these assays include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For "this compound," a DC50 of 2 nM and a Dmax of 98% have been reported in THP-1 cells, indicating high potency and efficiency. tocris.comastrazeneca.com Similar results were also observed in primary macrophages. researchgate.nettocris.com The typical duration of treatment in these assays to achieve significant degradation was 16 hours. patsnap.com These concentration-response relationships are fundamental in characterizing the cellular activity of the degrader. smolecule.com

Interactive Table: Degradation Profile of this compound

Cell LineDC50DmaxTreatment Duration
THP-12 nM98%16 hours
Primary Macrophages2 nM98%16 hours

Protein Quantification Techniques (e.g., Western Blot, Quantitative Proteomics)

To quantify the extent of IRAK3 degradation induced by "this compound," researchers have employed established protein quantification techniques. Western blotting is a standard method used to visualize and quantify the reduction in target protein levels following treatment with the degrader. acs.org This technique provides a clear qualitative and semi-quantitative assessment of protein degradation.

For a more comprehensive and unbiased analysis, global proteomic profiling using quantitative mass spectrometry has been utilized. chemicalprobes.orgchemicalprobes.org This powerful technique allows for the measurement of changes in the abundance of thousands of proteins simultaneously. In studies involving "this compound" in THP-1 cells, global proteomics confirmed the high selectivity of the degrader. chemicalprobes.orgchemicalprobes.org The results revealed that only IRAK3 and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (DHCR24) were significantly downregulated upon treatment. chemicalprobes.orgchemicalprobes.org Further investigation indicated that the binding to DHCR24 was incomplete. chemicalprobes.org

Interactive Table: Proteomic Profiling of this compound in THP-1 Cells

ProteinFold Changep-value
IRAK3-1.8< 0.05
DHCR24-1.5< 0.05

Genetic Perturbation Studies for Target Validation (e.g., CRISPR/Cas9 Knockout Models)

Genetic perturbation techniques, particularly CRISPR/Cas9, have been instrumental in validating the on-target effects of "this compound". By creating knockout models of the target protein, researchers can compare the resulting phenotype with that induced by the degrader. This comparison helps to confirm that the observed biological effects of the PROTAC are indeed due to the degradation of the intended target.

While direct CRISPR/Cas9 validation for "this compound" has not been explicitly detailed, studies have utilized CRISPR/Cas9 to knock out IRAK3 in monocyte-derived dendritic cells. The resulting phenotype from the genetic knockout was found to be consistent with the effects of a selective IRAK3 degrader, providing strong evidence for the therapeutic potential of targeting this pseudokinase.

Structural Biology Techniques for Ternary Complex Elucidation

The mechanism of action for any PROTAC relies on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. springernature.com Structural biology techniques are critical for visualizing and understanding these interactions at an atomic level. nih.gov Methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in elucidating the three-dimensional structure of these complexes. springernature.comnih.gov

While the specific crystal structure of the "this compound"-IRAK3-CRBN ternary complex has not been publicly released, the general application of these techniques in the PROTAC field provides a framework for how such a structure would be determined. nih.gov This structural information is invaluable for understanding the molecular basis of cooperativity and for the rational design of more potent and selective degraders. springernature.com

Computational and Machine Learning Strategies in PROTAC Design and Optimization

Computational modeling and machine learning are increasingly being employed to accelerate the design and optimization of PROTACs. nih.govfoxchase.org These approaches can predict the structure of ternary complexes, evaluate the stability of these complexes, and guide the design of linkers to improve degradation efficiency. nih.govnih.govdigitellinc.com

In the context of IRAK3 degraders, computational ternary complex modeling has been used to identify key conformational differences between active and inactive degraders. digitellinc.com Furthermore, computational free energy perturbation methods have been applied to optimize the linker component of IRAK3-targeting PROTACs, aiming to enhance selectivity and degradation activity. digitellinc.com

While specific machine learning models for the de novo design of "this compound" have not been detailed, the broader application of machine learning in PROTAC development is a rapidly advancing field. rsc.orgrsc.org These models are being trained on growing datasets of PROTACs to predict degradation efficacy and to generate novel linker chemistries with improved properties. arxiv.orgarxiv.org

Future Directions and Research Perspectives for Irak3 Degradation

Elucidation of Underexplored Biological Functions of IRAK3

Interleukin-1 receptor-associated kinase 3 (IRAK3), also known as IRAK-M, is a member of the IRAK family that is primarily expressed in monocytes and macrophages. It has been established as a negative regulator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, thereby playing a crucial role in dampening inflammatory responses and maintaining immune homeostasis. nih.gov However, the full spectrum of IRAK3's biological functions remains to be elucidated, and the availability of potent and selective degraders like PROTAC IRAK3 degrader-1 provides a powerful tool to probe its less-understood roles.

Future research will likely focus on several underexplored areas of IRAK3 biology:

Beyond Innate Immunity: While its role in innate immunity is well-documented, the functions of IRAK3 in other biological processes are emerging. For instance, its involvement in cancer progression and therapy resistance is an area of active investigation. nih.govnih.gov Studies have suggested that IRAK3 expression in the tumor microenvironment can contribute to immune evasion. nih.govamegroups.org The use of IRAK3 degraders in various cancer models will be instrumental in dissecting its cell-autonomous and non-cell-autonomous roles in tumorigenesis.

Guanylate Cyclase Activity: Recent findings have revealed that IRAK3 possesses a cryptic guanylate cyclase (GC) active site within its pseudokinase domain, capable of generating cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com The cGMP produced by IRAK3 is implicated in the selective modulation of downstream inflammatory signaling. mdpi.com This novel enzymatic function is a significant departure from its previously understood role as a catalytically inactive scaffold. Future studies utilizing IRAK3 degraders can help to decouple its scaffolding functions from its enzymatic activity and to understand the physiological relevance of its cGMP production in different cellular contexts.

Subcellular Localization and Interactome: The subcellular localization of IRAK3 and its dynamic interactions with other proteins are not fully understood. It is known to reside in the cytoplasm and can translocate to the nucleus under certain stimuli. uniprot.org Proteomics-based approaches, in conjunction with the use of IRAK3 degraders, can provide a comprehensive map of the IRAK3 interactome in different cellular compartments and under various physiological conditions. This will be crucial for identifying novel binding partners and downstream signaling pathways regulated by IRAK3.

Role in Other Diseases: The association of IRAK3 with a range of diseases beyond cancer and sepsis, such as asthma, autoimmune disorders, and neuroinflammatory conditions, is an expanding area of research. nih.gov The application of IRAK3 degraders in preclinical models of these diseases will be vital for validating IRAK3 as a therapeutic target and for understanding its pathogenic mechanisms.

The selective removal of the entire IRAK3 protein by PROTACs offers a distinct advantage over traditional inhibitors, which only block a specific function (like kinase activity, which is absent in IRAK3). This comprehensive removal of all functions—scaffolding, enzymatic, and regulatory—will be invaluable in uncovering the full biological significance of this enigmatic pseudokinase.

Development of Advanced IRAK3 Degraders with Optimized Profiles

While PROTAC IRAK3 degrader-1 (also referred to as compound 23) has demonstrated potent and selective degradation of IRAK3 in cellular models, the development of advanced degraders with optimized pharmacological profiles is a key future direction. researchgate.netpatsnap.com The goal is to create molecules with improved properties for potential in vivo studies and, ultimately, clinical applications.

Key areas for optimization include:

Enhanced Potency and Selectivity: Structure-activity relationship (SAR) studies will continue to be crucial for designing next-generation degraders with even greater potency (lower DC50 and higher Dmax values). researchgate.net Computational modeling and free energy perturbation studies can aid in the rational design of more efficient degraders. digitellinc.com Furthermore, ensuring high selectivity against other IRAK family members and the broader kinome is paramount to minimize off-target effects.

Improved Physicochemical Properties: PROTACs are often large molecules that can face challenges with solubility, permeability, and metabolic stability. kymeratx.com Future iterations of IRAK3 degraders will focus on optimizing these properties to achieve better oral bioavailability and pharmacokinetic profiles suitable for in vivo administration. This may involve strategies such as linker rigidification and modulation of the warhead and E3 ligase ligand moieties. researchgate.net

Diverse Chemical Scaffolds: The initial IRAK3 degraders were developed from a byproduct of an IRAK4 inhibitor program. researchgate.netpatsnap.com The discovery of novel IRAK3-binding chemotypes will be essential for expanding the chemical space for degrader development. High-throughput screening and fragment-based drug discovery approaches can be employed to identify new warheads for incorporation into PROTACs. Recently, Glenmark Pharmaceuticals has reported the discovery of new IRAK3 degradation inducers, indicating active efforts in this area. bioworld.com

Tissue-Specific Targeting: For certain indications, achieving tissue-specific degradation of IRAK3 could enhance therapeutic efficacy while minimizing systemic side effects. This could be accomplished by conjugating the degrader to a tissue-homing moiety or by designing degraders that are preferentially taken up by specific cell types.

The development of a diverse toolbox of IRAK3 degraders with varying properties will not only pave the way for potential therapeutic applications but also provide more refined chemical probes to dissect the nuanced roles of IRAK3 in health and disease.

Exploring Novel E3 Ligase Recruitment Strategies for IRAK3 Degradation

PROTAC IRAK3 degrader-1 utilizes the Cereblon (CRBN) E3 ligase to mediate the ubiquitination and subsequent degradation of IRAK3. patsnap.comastrazeneca.com While CRBN is a commonly and successfully used E3 ligase in PROTAC design, the human genome encodes over 600 E3 ligases, offering a vast and largely untapped resource for developing novel protein degraders. creative-biolabs.com Exploring alternative E3 ligases for IRAK3 degradation is a promising avenue for future research.

Potential benefits of recruiting different E3 ligases include:

Overcoming Resistance: Resistance to PROTACs can emerge through mutations in the E3 ligase or its associated machinery. Having degraders that can recruit different E3 ligases provides a strategy to circumvent such resistance mechanisms.

Altering Degradation Kinetics and Efficacy: Different E3 ligases may exhibit varying efficiencies in ubiquitinating a particular substrate, leading to differences in the rate and extent of degradation. For instance, the initial efforts in developing IRAK3 degraders involved conjugating an IRAK4 inhibitor byproduct with both CRBN and von Hippel-Lindau (VHL) ligands, suggesting that VHL is a viable alternative for IRAK3 degradation. researchgate.net

Tissue-Specific Expression: The expression levels of E3 ligases can vary across different tissues and cell types. By selecting an E3 ligase that is highly expressed in the target tissue, it may be possible to achieve more selective degradation of IRAK3, thereby enhancing the therapeutic window.

Expanding the Scope of Degradable Targets: Some proteins may not be efficiently degraded by CRBN-based PROTACs due to factors such as subcellular localization or the lack of accessible lysine (B10760008) residues for ubiquitination in the ternary complex. Recruiting other E3 ligases, such as VHL or inhibitor of apoptosis proteins (IAPs), could enable the degradation of a broader range of targets, including potentially different isoforms or post-translationally modified forms of IRAK3. nih.govnih.gov

Future research in this area will involve the design and synthesis of IRAK3 PROTACs that incorporate ligands for other E3 ligases. This will require the identification of suitable attachment points on the IRAK3 warhead and the optimization of the linker to facilitate the formation of a stable and productive ternary complex with the new E3 ligase. The systematic evaluation of a panel of IRAK3 degraders recruiting different E3 ligases will provide valuable insights into the rules governing E3 ligase selection for optimal degradation of this pseudokinase.

Investigating Synergistic Effects of IRAK3 Degradation with Other Therapeutic Modalities (preclinical)

The degradation of IRAK3, particularly given its role as an immune checkpoint, holds significant promise for combination therapies. nih.gov By removing a key negative regulator of inflammation, IRAK3 degraders could sensitize tumors to other anti-cancer treatments. Preclinical investigation of these synergistic effects is a critical next step.

Promising combination strategies to explore include:

Immune Checkpoint Blockade (ICB): High IRAK3 expression has been associated with resistance to ICB therapies in some cancers. nih.govamegroups.org IRAK3 degradation can enhance the activation of myeloid cells and T cells, potentially converting "cold" tumors with a non-inflamed microenvironment into "hot" tumors that are more responsive to antibodies targeting PD-1, PD-L1, or CTLA-4. nih.govolink.com Preclinical studies combining PROTAC IRAK3 degrader-1 or its derivatives with ICB in various tumor models are warranted to test this hypothesis.

Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response. However, the effectiveness of this response can be limited by immunosuppressive mechanisms within the tumor microenvironment. The degradation of IRAK3 could potentiate the immunogenic effects of chemotherapy by unleashing the activity of myeloid cells that sense these DAMPs.

Targeted Therapies: Combining IRAK3 degradation with targeted therapies that inhibit oncogenic signaling pathways could offer a dual approach to cancer treatment. For example, in cancers where both an oncogenic driver and an immunosuppressive microenvironment contribute to disease progression, the combination of a targeted inhibitor and an IRAK3 degrader could lead to a more durable response.

Other Immunomodulatory Agents: The synergy of IRAK3 degradation with other immunomodulatory agents, such as STING agonists or TLR agonists, could be explored. By removing a key brake on innate immune signaling, IRAK3 degraders may lower the threshold for activation by these agents, leading to a more robust anti-tumor immune response.

Preclinical studies investigating these combinations will need to carefully evaluate the optimal dosing and scheduling to maximize synergy and minimize potential toxicities. These studies will provide the necessary rationale for advancing the most promising combination strategies into clinical trials.

Expanding the Mechanistic Understanding of Pseudokinase Degradation by PROTACs

Pseudokinases, which lack catalytic activity, have traditionally been considered "undruggable" targets for small molecule inhibitors. nih.gov The development of PROTACs that can effectively degrade pseudokinases like IRAK3 represents a significant advancement in targeting this class of proteins. acs.org However, the mechanistic details of how PROTACs mediate the degradation of pseudokinases are still being unraveled.

Future research should focus on several key mechanistic questions:

Ternary Complex Formation and Cooperativity: The formation of a stable ternary complex between the PROTAC, the pseudokinase, and the E3 ligase is a critical step in the degradation process. nih.gov Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level insights into the architecture of the IRAK3-PROTAC-E3 ligase complex. These studies can reveal the key protein-protein and protein-ligand interactions that drive complex formation and can help to understand the principles of cooperativity.

Ubiquitination Landscape: It is important to identify the specific lysine residues on IRAK3 that are ubiquitinated following ternary complex formation. Mass spectrometry-based proteomics can be used to map the ubiquitination sites on IRAK3. Understanding the "ubiquitin code" for IRAK3 degradation could provide insights into why some lysine residues are preferentially targeted and how this influences the efficiency of proteasomal degradation.

Role of Scaffolding Function in Degradation: Unlike kinases, where PROTACs often bind in the active site, the binding site of PROTAC IRAK3 degrader-1 is on the pseudokinase domain. researchgate.net Investigating how the scaffolding functions of IRAK3 and its interactions with other proteins influence its susceptibility to PROTAC-mediated degradation is an important area of study. It is possible that the conformational state of IRAK3 or its association with other proteins could impact the accessibility of the PROTAC binding site or the lysine residues targeted for ubiquitination.

Computational Modeling: Computational approaches, including molecular dynamics simulations and machine learning, can be powerful tools for modeling the dynamic process of ternary complex formation and for predicting the degradation efficiency of different PROTAC designs. digitellinc.com These models can help to rationalize experimental observations and to guide the design of more effective pseudokinase degraders.

A deeper mechanistic understanding of how PROTACs mediate the degradation of pseudokinases like IRAK3 will not only facilitate the development of more potent and selective IRAK3 degraders but will also provide a generalizable framework for targeting other pseudokinases and "undruggable" proteins involved in human disease.

Q & A

Q. Why is IRAK3 considered a challenging yet promising target for PROTAC development?

IRAK3 is a pseudokinase lacking catalytic activity, making its ATP-binding site "undruggable" by traditional small-molecule inhibitors . However, its scaffolding role in tumor signaling (e.g., suppressing T-cell proliferation and promoting immune evasion) positions it as a high-value therapeutic target. PROTACs bypass the need for catalytic inhibition by directly degrading IRAK3, as demonstrated in THP1 cells and primary macrophages with >98% degradation efficiency .

Q. What molecular characteristics define PROTAC IRAK3 Degrade-1?

this compound (formic acid salt) has a molecular weight of 924.1 g/mol (C₄₈H₆₅N₁₁O₈), an IC₅₀ of 5 nM for IRAK3 degradation, and solubility in DMSO up to 150 mg/mL at 25°C. Its structure integrates an IRAK3-binding ligand, a linker, and a CRBN E3 ligase recruiter . Dose conversion for animal studies can be calculated using body surface area (BSA) normalization; for example, a 20 mg/kg dose in mice translates to 10 mg/kg in rats using Km coefficients (mouse: 3; rat: 6) .

Q. How is IRAK3 degradation validated in preclinical models?

Key methods include:

  • Western blotting to quantify IRAK3 protein levels post-treatment .
  • Cell viability assays (e.g., Cell Counting Kit-8) to assess functional consequences of degradation in leukemia models .
  • Proteomics/phosphoproteomics to map downstream pathways, such as enhanced interferon signaling in IRAK3-knockout monocytes .

Q. What disease models support the therapeutic rationale for targeting IRAK3?

IRAK3 hypermethylation is linked to glioma progression via MAPK pathway activation; its overexpression reduces tumor cell migration and invasion . In bladder cancer, high pretherapy IRAK3 mRNA levels correlate with resistance to immune checkpoint blockade (ICB), suggesting its role as a predictive biomarker .

Advanced Research Questions

Q. How can computational tools like deep generative models (DGMs) optimize IRAK3-targeted PROTAC design?

DGMs trained on PROTAC-DB 3.0 data generate novel scaffolds by learning structural motifs from limited IRAK3 degraders. For example, models prioritize linkers that balance solubility (e.g., polyethylene glycol-based) and ternary complex stability, critical for avoiding aggregation in cellular assays . Validation requires molecular dynamics simulations to predict binding kinetics and in vitro degradation assays to confirm efficacy .

Q. What challenges arise in translating IRAK3 PROTACs to in vivo models?

Key hurdles include:

  • Pharmacokinetics : this compound's high molecular weight (924.1 g/mol) may limit blood-brain barrier penetration for glioma studies .
  • Sustained target engagement : IRAK3 transcription increases upon pathway activation, necessitating robust dosing regimens (e.g., intermittent high doses) to maintain degradation .
  • Biomarker development : Proteomic profiling of AP1G1 (a MAPK/ERK pathway component) in monocytes can serve as a dynamic pharmacodynamic marker .

Q. How do structural modifications (e.g., linker length, E3 ligase recruiters) impact PROTAC efficacy and selectivity?

  • Linker optimization : Shorter linkers (e.g., 3–5 polyethylene glycol units) enhance cell permeability but may reduce ternary complex formation. CRBN-based recruiters (e.g., pomalidomide derivatives) show superior IRAK3 degradation over VHL-based systems in THP1 cells .
  • Selectivity screens : Off-target profiling using kinome-wide assays (e.g., KINOMEscan) is critical, as observed in PROTACs degrading both IRAK3 and IRAK4 due to structural homology .

Q. What strategies address contradictory data on IRAK3's role in immune modulation?

Discrepancies arise in models where IRAK3 deletion enhances T-cell responses in mice but fails to predict ICB outcomes in certain cancers . Researchers should:

  • Contextualize models : Use syngeneic tumors with intact adaptive immunity (e.g., CT26 colon cancer) to dissect IRAK3's myeloid-specific effects.
  • Leverage multi-omics : Integrate RNA-seq (for immune cell deconvolution) and phosphoproteomics to identify IRAK3-dependent signaling nodes (e.g., TGF-β pathway suppression) .

Q. How can PROTAC-DB 3.0 accelerate the discovery of novel IRAK3 degraders?

The database catalogs PROTACs by target, E3 ligase, and activity data, enabling structure-activity relationship (SAR) analysis. For example, filtering by CRBN recruiters reveals shared pharmacophores among IRAK3 degraders (e.g., tertiary amide linkers), which can guide combinatorial library design . Researchers should cross-reference with clinical trial data (e.g., IMvigor210 cohort) to prioritize PROTACs with biomarker-aligned mechanisms .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in IRAK3's clinical relevance (e.g., predictive value in bladder vs. other cancers) highlight the need for context-specific validation .
  • Experimental Design : Include negative controls (e.g., CMP98, a non-degrading PROTAC) to confirm on-target effects .

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